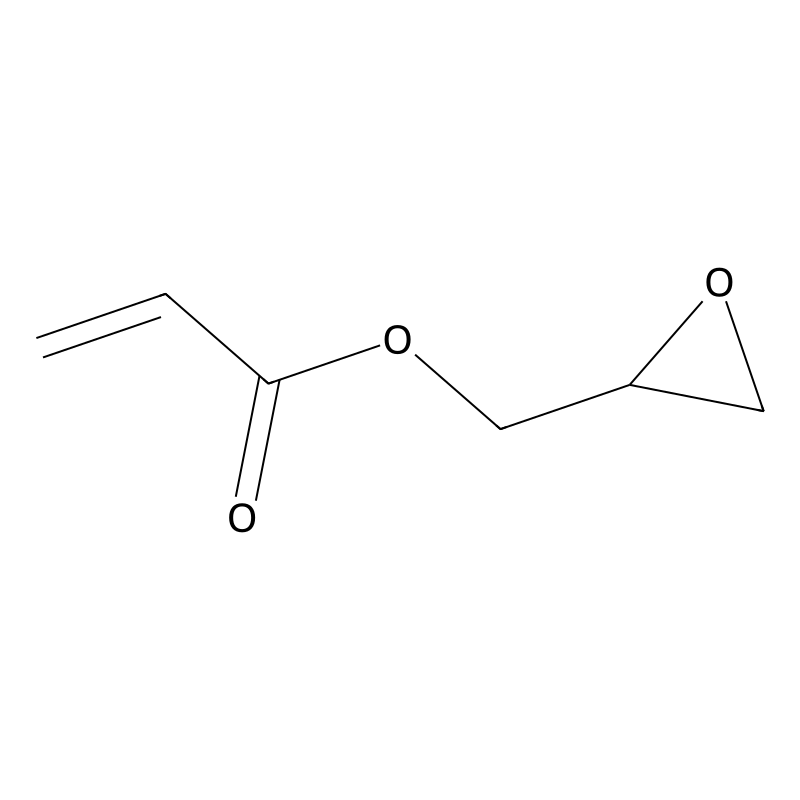Glycidyl acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in wate
Synonyms
Canonical SMILES
Coatings Technology
Polymer Chemistry
Bioactive Substances Immobilization
Biomedical Applications
Organic Synthesis and Composite Materials
Corrosion and Abrasion Resistance
Application: Glycidyl acrylate contributes to corrosion and abrasion resistance, as well as optical improvement while contributing to low odor, color, and volatility.
Epoxy Functionalization
Application: Glycidyl acrylate is used to provide epoxy functionalization to polyolefins and other acrylate resins.
Reinforcement of Epoxy Resins
Glycidyl acrylate is an organic compound with the molecular formula and a molecular weight of approximately 128.13 g/mol. It is classified as a colorless to yellow liquid that is soluble in water at a concentration of about 55.3 g/L at 25 °C. The compound is characterized by its epoxy and acrylate functional groups, which contribute to its reactivity and utility in various applications. Glycidyl acrylate is known to be toxic, particularly if inhaled, ingested, or absorbed through the skin, and can cause skin and eye irritation upon contact .
Glycidyl acrylate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
- Toxicity: GA is toxic by inhalation, ingestion, and skin absorption []. It can cause irritation to the skin, eyes, and respiratory system.
- Flammability: GA is a combustible liquid with a flash point of 38 °C [].
- Reactivity: GA can undergo exothermic polymerization if not properly inhibited. It can also react violently with oxidizing agents [].
- Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles such as alcohols and amines, leading to the formation of glycidyl esters or amines.
- Polymerization: Glycidyl acrylate can polymerize through free radical mechanisms, often utilized in the production of coatings, adhesives, and sealants.
- Transesterification: This reaction involves the exchange of ester groups and can modify macromolecules, enhancing their properties for specific applications .
The biological activity of glycidyl acrylate has been studied primarily in terms of its toxicity and potential health effects. It is classified as a skin sensitizer and has been associated with allergic reactions upon dermal exposure. In vitro studies suggest that glycidyl acrylate may induce cytotoxic effects and has potential mutagenic properties due to its ability to form reactive metabolites like glycidol .
Glycidyl acrylate can be synthesized through several methods, including:
- Reaction of Acrylic Acid with Epichlorohydrin: This method involves the reaction of acrylic acid with epichlorohydrin in the presence of a catalyst, typically under controlled temperature conditions.
- Transesterification: This process can also involve the reaction between glycidol and acrylic acid, leading to the formation of glycidyl acrylate .
These methods allow for the production of glycidyl acrylate with varying degrees of purity and yield.
Glycidyl acrylate is widely used in various industrial applications due to its unique chemical properties:
- Adhesives: It serves as a key component in formulating high-performance adhesives.
- Coatings: Used in protective coatings that require durability and resistance to chemicals.
- Sealants: Its reactivity allows for effective sealing applications in construction and automotive industries.
- Polymer Production: Glycidyl acrylate is utilized in the synthesis of copolymers that enhance material properties for plastics and composites .
Studies on interactions involving glycidyl acrylate focus on its reactivity with biological molecules and other chemicals. For instance, research indicates that glycidyl acrylate can interact with proteins, potentially leading to modifications that affect protein function. Additionally, interactions with nucleophiles can result in significant changes in chemical behavior, impacting both its toxicity profile and utility in applications .
Glycidyl acrylate shares similarities with several other compounds, particularly those containing epoxy or acrylate functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glycidol | C3H6O2 | A simple epoxide; precursor to glycidyl esters. |
| Glycidyl Methacrylate | C6H10O3 | Similar structure; used in similar applications but has methacrylate functionality. |
| 2-Hydroxyethyl Methacrylate | C5H10O3 | Contains hydroxyl group; used in hydrophilic polymers. |
| Epoxy Resins | Varies | Broad class of polymers with epoxy groups; used for coatings and adhesives. |
Glycidyl acrylate is unique due to its combination of both epoxy and acrylate functionalities, which allows it to participate in diverse
Physical Description
Color/Form
XLogP3
Boiling Point
57 °C @ 2 mm Hg
Flash Point
141 °F (61 °C) (open cup)
Vapor Density
4.4 (air= 1)
Density
1.1074 @ 20 °C/20 °C
Melting Point
GHS Hazard Statements
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
Epichlorohydrin + acrylic acid (esterification)
General Manufacturing Information
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Analytic Laboratory Methods
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/








